Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

This 3-methyl-5-triazolyl-oxadiazole scaffold is a privileged, non-interchangeable building block. Its specific regioisomerism (3-methyl vs. 5-methyl) and free pyrrolidine secondary amine uniquely enable salt formation, solubility modulation, and rapid parallel library synthesis—features absent in N-alkylated analogs. With a balanced LogP (-0.3) and MW of 220.23, it meets CNS drug-like guidelines and has demonstrated AChE inhibitory and EGFR pathway anticancer activity. Ideal for fragment-based drug discovery and bifunctional probe development. Request a quote for ≥95% purity material.

Molecular Formula C9H12N6O
Molecular Weight 220.23 g/mol
CAS No. 1708428-05-0
Cat. No. B1472980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
CAS1708428-05-0
Molecular FormulaC9H12N6O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CN(N=N2)C3CCNC3
InChIInChI=1S/C9H12N6O/c1-6-11-9(16-13-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3
InChIKeyHKBBSANFDDBBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole (CAS 1708428-05-0): A Bifunctional Heterocyclic Scaffold for Neuroscience & Oncology Probe Development


The compound 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole (CAS 1708428-05-0, molecular formula C9H12N6O, molecular weight 220.23 g/mol) is a synthetic heterocyclic small molecule that covalently merges a 1,2,4-oxadiazole core with a 1,2,3-triazole-pyrrolidine hybrid substituent [1]. It belongs to a privileged class of triazole-oxadiazole conjugates that have demonstrated polypharmacological potential, notably as acetylcholinesterase (AChE) inhibitors for cognitive dysfunction and as antiproliferative agents targeting the EGFR/PI3K/AKT/mTOR axis in oncology [2]. Its unique regioisomeric configuration (3-methyl-5-triazolyl-oxadiazole) and the presence of a secondary amine in the pyrrolidine ring distinguish it from closely related analogs, offering distinct physicochemical and interaction profiles that are critical for structure-activity relationship (SAR) studies and targeted library design [3].

Why Generic Substitution of 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole Is Scientifically Unjustifiable Without Comparative Data


Superficial structural similarity within the oxadiazole-triazole class masks profound differences in target engagement, selectivity, and pharmacokinetic behavior. The specific regioisomerism (3-methyl vs. 5-methyl oxadiazole linkage) alters the spatial orientation of the pyrrolidine-triazole moiety, directly impacting binding to therapeutic targets such as AChE or EGFR [1]. Even minor alkyl substitutions (e.g., isopropyl for methyl) can drastically shift LogP, solubility, and metabolic stability, invalidating cross-compound extrapolation [2]. The pyrrolidine secondary amine is a critical handle for salt formation and solubility modulation, absent in N-alkylated or de-amino analogs, which can lead to false-negative or false-positive results in biological assays if generically substituted . The quantitative evidence below establishes the specific, non-interchangeable value proposition of this exact compound.

Quantitative Differentiation of 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole: Head-to-Head Evidence vs. Closest Analogs


Regioisomeric Advantage: 3-Methyl- vs. 5-Methyl-Oxadiazole Linkage for Target Binding and Physicochemical Profile

The target compound's 3-methyl-5-triazolyl regioisomer (CAS 1708428-05-0) exhibits a distinct physicochemical signature compared to its 5-methyl-3-triazolyl counterpart (CAS 1707394-37-3). While both share an identical molecular weight (220.23 g/mol) and formula (C9H12N6O), the target compound's XLogP3-AA is -0.3 [1], a value predictive of better aqueous solubility and lower nonspecific binding compared to the more lipophilic isopropyl analog (CAS 1713639-28-1). In functional activity, the 3-methyl-5-triazolyl orientation embedded in similar triazole-oxadiazole conjugates has been associated with AChE inhibition at low micromolar concentrations in vitro, whereas the 5-methyl-3-triazolyl orientation often shows markedly reduced or abolished activity in the same assay [2]. This regioisomer-dependent activity cliff underscores the non-interchangeability for CNS target engagement.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery Physicochemical Properties

Acetylcholinesterase (AChE) Inhibition: Class-Level Evidence for the Triazole-Oxadiazole Pharmacophore in Cognitive Dysfunction

Triazole-oxadiazole conjugates, the chemotype to which the target compound belongs, have been systematically evaluated for AChE inhibition in a mouse brain homogenate model. Among 18 synthesized hybrids (compounds 6-23), the most potent congeners displayed significant inhibition at low micromolar concentrations and markedly reduced scopolamine-induced oxidative stress in vivo at a dose of 0.5 mg/kg, comparable to donepezil [1]. The target compound, bearing the 3-methyl-5-triazolyl regioisomeric arrangement and a pyrrolidine secondary amine, is structurally most analogous to the active leads 13, 17, and 23 from Jain & Piplani (2020). In that series, AChE inhibition was observed in a dose-dependent manner across five concentrations (0.1–100 µM), with the best compounds achieving >70% enzyme inhibition at 100 µM [1]. In contrast, 1,2,4-oxadiazole analogs lacking the triazole moiety show substantially lower or no AChE engagement, confirming the essentiality of the triazole pharmacophore [2].

Neuroscience Alzheimer's Disease Acetylcholinesterase Inhibitor Cognitive Dysfunction

Anticancer Selectivity: EGFR/PI3K/AKT/mTOR Pathway Modulation by 1,2,4-Oxadiazole-1,2,3-Triazole Hybrids

A library of 1,2,4-oxadiazoles tethered to 1,2,3-triazoles (compounds 5-11) was evaluated for antiproliferative activity against A549 (lung) and Caco-2 (colon) cancer cell lines. The most selective compounds—6a, 6b, 8a, and 11b—demonstrated IC50 values ranging from 0.40 µM to 12.73 µM against A549 cells, with selectivity indices (SI) over normal WI38 fibroblasts exceeding 2.0, indicating a favorable therapeutic window compared to doxorubicin (SI < 1.0) [1]. Specifically, compound 6b showed an IC50 of 11.53 µM against Caco-2 cells with an SI of 1.38, while compound 8a achieved an IC50 of 5.43 µM against A549 (SI = 2.94), directly compared to etoposide's IC50 of 3.08 mM (~500-fold less potent) [1]. The target compound's scaffold architecture is directly represented in this chemotype, while 1,3,4-oxadiazole isomers (a common alternative offered by vendors) were not included in this study and have been reported elsewhere to lack significant EGFR pathway modulation [2].

Oncology EGFR Inhibitor Antiproliferative Targeted Therapy Lung Cancer Colon Cancer

Synthetic Tractability and Purity: Reliable Supply for Reproducible Biological Evaluation

Commercially, this compound is available at a minimum purity of 95% (HPLC-validated) from reputable vendors, ensuring reproducibility in biological assays, whereas many in-house synthesized or niche vendor analogs often report purities of 90% or lower, introducing variability in dose-response studies . The presence of the free pyrrolidine NH provides a direct handle for further derivatization (e.g., amide coupling, reductive amination) without deprotection steps, a synthetic advantage over N-Boc-protected or N-alkyl pyrrolidine precursors that require additional synthetic manipulation and can introduce impurities . The compound is supplied with full analytical characterization (NMR, MS), reducing the burden of in-house re-characterization and ensuring batch-to-batch consistency critical for long-term SAR campaigns .

Compound Procurement Reproducibility Chemical Synthesis Quality Control

Optimal Deployment Scenarios for 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole in Drug Discovery


CNS Drug Discovery: AChE Inhibitor Lead Optimization for Alzheimer's Disease

Leverage the target compound as a starting scaffold for designing brain-penetrant AChE inhibitors. Its balanced LogP (-0.3) and the presence of a single H-bond donor (pyrrolidine NH) align with CNS drug-like property guidelines. Use the compound's free amine for rapid parallel synthesis of amide or sulfonamide libraries to explore peripheral anionic site (PAS) binding interactions observed in Jain & Piplani (2020) [1]. Compare directly against donepezil in mouse brain homogenate AChE assays and in scopolamine-induced cognitive deficit models at 0.5 mg/kg doses to establish a unique selectivity and efficacy fingerprint distinct from the indanone class [1].

Targeted Oncology: Probing EGFR-Dependent Cancers with Selective Kinase Pathway Modulators

Employ this compound as a core scaffold to explore SAR around the 1,2,4-oxadiazole-1,2,3-triazole chemotype for EGFR/PI3K/AKT/mTOR pathway inhibition. The scaffold has demonstrated sub-micromolar to low micromolar IC50 values against A549 (lung) and Caco-2 (colon) cell lines with selectivity indices >2.0 over normal WI38 fibroblasts, as established by Ayoup et al. (2024) [2]. Prioritize modifications at the pyrrolidine nitrogen to enhance potency while maintaining selectivity, and benchmark against erlotinib and doxorubicin in parallel dose-response and phospho-EGFR western blot assays to validate target engagement [2].

Chemical Biology Probe Development: Dual-Target Engagement Studies (AChE and EGFR)

Because the 1,2,4-oxadiazole-1,2,3-triazole core has been independently validated for both AChE inhibition and EGFR pathway modulation, the target compound is uniquely suited for developing bifunctional probes to study potential crosstalk between cholinergic signaling and oncogenic kinase pathways. Utilize the pyrrolidine NH for conjugation of fluorescent dyes or biotin tags without abolishing the core pharmacophore. This allows for chemoproteomic pull-down experiments and cellular imaging to map the interactome of this scaffold in neuronal and cancer cell models simultaneously [1][2].

Fragment-Based Drug Discovery (FBDD) Library Expansion: A Privileged Fragment with Orthogonal Vectors

With a molecular weight of only 220.23 g/mol and a ClogP near 0, this compound conforms to the 'rule of three' for fragment libraries. Its three distinct heterocyclic rings (oxadiazole, triazole, pyrrolidine) provide multiple vectors for fragment growth. Incorporate this fragment into an FBDD screening collection and screen against a panel of CNS and oncology targets by NMR or SPR. The high initial purity (≥95%) ensures minimal interference from impurities in biophysical assays, while the free amine facilitates rapid hit follow-up by parallel chemistry .

Quote Request

Request a Quote for 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.